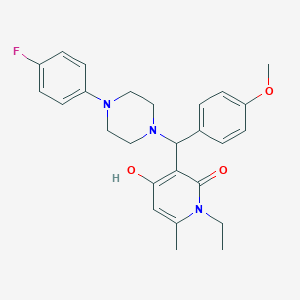
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O3 and its molecular weight is 451.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a piperazine moiety, which is often linked to various pharmacological effects, and a pyridine ring that contributes to its biological activity.
Pharmacological Properties
- Dopamine Transporter Inhibition : Compounds similar to the target structure have shown effectiveness in inhibiting dopamine transporters (DAT), which are crucial in the treatment of psychostimulant abuse. For instance, a derivative was noted to reduce the reinforcing effects of cocaine and methamphetamine in preclinical models .
- Antitumor Activity : Preliminary studies indicate that related compounds exhibit significant antitumor activities. For example, derivatives containing similar piperazine structures demonstrated inhibition rates against certain cancer cell lines, such as HL-60 leukemia cells .
- Neuropharmacological Effects : The presence of the piperazine group suggests potential neuropharmacological effects, including anxiolytic and antidepressant-like activities. Compounds with similar structures have been evaluated for their effects on mood disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, including serotonin and dopamine receptors. This modulation can lead to altered signaling pathways that affect mood and behavior .
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit specific enzymes involved in tumor progression, such as CDC25B phosphatase, leading to reduced cell proliferation in cancer models .
Study 1: Antitumor Efficacy
A study synthesized several derivatives based on piperazine scaffolds and tested their antitumor activity against various cancer cell lines. One compound exhibited an inhibition rate of 99% at a concentration of 20 μg/mL against CDC25B, indicating strong potential for cancer treatment .
Study 2: Neuropharmacological Assessment
In a behavioral study involving rats, compounds structurally related to the target molecule were assessed for their impact on drug-seeking behavior. Results indicated that these compounds significantly reduced the reinforcing effects of cocaine without inducing psychostimulant behaviors themselves .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | Efficacy Rate |
|---|---|---|---|
| Compound A | Antitumor | CDC25B Inhibition | 99% inhibition at 20 μg/mL |
| Compound B | DAT Inhibition | Dopamine Transporter | K_i = 23 nM |
| Compound C | Neuropharmacological | Serotonin Receptor Modulation | Significant reduction in drug-seeking behavior |
Propiedades
IUPAC Name |
1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-5-11-22(33-3)12-6-19)29-15-13-28(14-16-29)21-9-7-20(27)8-10-21/h5-12,17,25,31H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDPSSQULKJQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













